molecular formula C9H9ClO B075902 m-Tolylacetyl chloride CAS No. 13910-79-7

m-Tolylacetyl chloride

Cat. No. B075902
CAS RN: 13910-79-7
M. Wt: 168.62 g/mol
InChI Key: BGGKEDDFKBVTDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of m-Tolylacetyl chloride involves chemical reactions that enable the formation of this compound through the interaction with chlorinated solvents. In a study by Zhu and Cole (2000), the promotion of chloride-attachment ions in negative ion electrospray ionization mass spectrometry was achieved using chlorinated solvents such as chloroform and carbon tetrachloride, which may be related to the synthesis processes involving m-Tolylacetyl chloride derivatives (Zhu & Cole, 2000).

Molecular Structure Analysis

Molecular structure analysis of compounds related to m-Tolylacetyl chloride reveals complex coordination and structural features. For example, coordination compounds with high symmetry, involving chloride or acetylacetonate ligands, have been synthesized, demonstrating the versatile coordination environment that can involve m-Tolylacetyl derivatives (Biswas, Tonigold, & Volkmer, 2008).

Chemical Reactions and Properties

Chemical reactions involving m-Tolylacetyl chloride derivatives are diverse and can lead to the formation of various complex materials. For instance, the ditopic molecule 3-(pyridin-4-yl)acetylacetone, which may mimic the behavior of m-Tolylacetyl chloride in certain reactions, acts as a ligand towards mercury(II) halides, leading to the formation of different coordination compounds depending on the nature of the anion and ligand-to-cation ratio (Truong, Merkens, & Englert, 2017).

Physical Properties Analysis

The physical properties of m-Tolylacetyl chloride derivatives can be inferred from their molecular structure and chemical reactivity. For instance, the stability, crystalline structure, and solubility in various solvents can be affected by the specific functional groups present in the molecule and its interactions with other chemical species.

Chemical Properties Analysis

The chemical properties of m-Tolylacetyl chloride derivatives, such as reactivity towards different types of reagents, potential for forming coordination complexes, and behavior in chemical reactions, highlight the compound's versatility in organic and inorganic chemistry. For example, the interaction with metal cations in the formation of carbocations from trityl chlorides demonstrates the complex chemical behavior that can be expected from m-Tolylacetyl chloride-related compounds (Hojo, Ueda, & Yamasaki, 1999).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

    • m-Tolylacetyl chloride is used in the preparation of heterocyclic compounds. For instance, 2-chloro-N-p-tolylacetamide, derived from m-Tolylacetyl chloride, reacts with different compounds to produce Schiff bases and β-lactam derivatives, which have potential pharmaceutical applications (Shaaban, 2017).
  • Environmental Remediation :

    • Molybdenum disulphide (MoS2) nanosheets, which could potentially be synthesized using m-Tolylacetyl chloride, have shown efficacy in the removal of mercury from industrial wastewater, such as from the polyvinyl chloride industry. This application is significant for environmental cleanup (Ai et al., 2016).
  • Electrochemical Processes in Water Treatment :

    • Studies on electrochemical processes for water treatment have explored the role of chloride electrolytes, which may include compounds like m-Tolylacetyl chloride. These processes are important for the degradation of pollutants and the overall improvement of water quality (Zhang et al., 2016).
  • Coordination Chemistry and Potential Applications :

    • Research in coordination chemistry involving metal-mediated self-assemblies has potential applications in areas like drug delivery and catalysis. m-Tolylacetyl chloride could play a role in the synthesis of these coordination cages (Schmidt et al., 2014).
  • Membrane Technology for Polyphenol Recovery :

    • An integrated membrane system for recovering polyphenols from olive mill wastewater has been developed, showcasing the potential use of m-Tolylacetyl chloride in such membrane technologies (Garcia-Castello et al., 2010).
  • Microbial Fuel Cells :

    • m-Tolylacetyl chloride may be relevant in the development of microbial fuel cells (MFCs), which generate electricity from substrates and wastes. Research in this area focuses on improving performance through novel materials and optimal conditions (Salar‐García et al., 2016).

Safety And Hazards

M-Tolylacetyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

2-(3-methylphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGKEDDFKBVTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375273
Record name m-Tolylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Tolylacetyl chloride

CAS RN

13910-79-7
Record name m-Tolylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13910-79-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
HC Godt Jr, PC Hamm, RE Wann - Journal of Agricultural and …, 1966 - ACS Publications
(2. 7). To prepare the key compound (VII).-bromo-m-xylene was converted to m-tolualdehyde via the Sommelet reaction (12). The crude aldehyde was con-verted to its bisulfite addition …
Number of citations: 2 pubs.acs.org
A Rosowsky, KKN Chen… - Journal of …, 1972 - Wiley Online Library
… Glpc analysis indicated that cyclization with m-tolylacetyl chloride led to a 3:l mixture of 7-methyl-2-tetralone (7b) and 5-methyl-2tetralone (7~). Similar reaction of 3,4-xylylacetyl chloride …
Number of citations: 22 onlinelibrary.wiley.com
U Kumar, TX Neenan - Macromolecules, 1995 - ACS Publications
New aromatic thermally stable polymers prepared by the Diels—Alder polymerization between diacetylenes and bis (cyclopentadienones) are described. The diacetylenes used were 1, …
Number of citations: 81 pubs.acs.org
KW Haider, E Migirdicyan, MS Platz… - Journal of the …, 1990 - ACS Publications
… Removal of thionyl chloride by azeotropic distillation with benzene gave m-tolylacetyl chloride which was used immediately without further purification. The acid chloride was taken up in …
Number of citations: 21 pubs.acs.org
AA Cordi, JM Lacoste, F Le Borgne… - Journal of medicinal …, 1997 - ACS Publications
Recently, we reported on the design, synthesis, and structure−activity relationships of a series of spiroimidazolines endowed with α-adrenergic agonist activities. Among the compounds …
Number of citations: 13 pubs.acs.org
FG Bordwell, RG Scamehorn… - Journal of the American …, 1969 - ACS Publications
… in an ice-cooled 500-ml, three-necked, round-bottomed flask there was added, dropwise over a 15-min periodwith stirring, a solution of 8.41 g (0.05 mol) of m-tolylacetyl chloride …
Number of citations: 73 pubs.acs.org
M Krishnan - Proceedings of the Indian Academy of Sciences …, 1961 - ias.ac.in
… m-Nitrophenylacetyl chloride, o-methoxyphenylacetyl chloride, o-tolylacetyl chloride and m-tolylacetyl chloride were condensed with o-aminoacetophenone and the phenylacetamides …
Number of citations: 3 www.ias.ac.in

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